molecular formula C12H21N3O3 B8249320 Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B8249320
M. Wt: 255.31 g/mol
InChI Key: WAKBJSSVEFWGNI-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a hydantoin-like moiety. Its structure includes a tert-butyl carbamate protecting group, which enhances solubility and stability during synthetic processes. This compound serves as a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimalarial agents .

Properties

IUPAC Name

tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-12(5-7-15)8-13-9(16)14-12/h4-8H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKBJSSVEFWGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Ketone Formation via Cyclization Reactions

Reaction Conditions and Optimization

Hydrolysis and Decarboxylation

A critical step in synthesizing tert-butyl-protected compounds is the selective hydrolysis of ester groups. For example, the cleavage of methyl esters in tert-butyl 2-(methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is achieved using lithium hydroxide in a tetrahydrofuran/ethanol/water mixture at 90°C for 60 hours. This method preserves the tert-butyl carbamate while removing the methyl ester, a strategy applicable to installing carboxyl groups adjacent to nitrogen atoms.

Parameter Condition Yield
BaseLiOH (26 g, 1.10 mol)9.41 g
Solvent SystemTHF/EtOH/H2O (2:2:1)55%
Temperature90°C
Reaction Time60 hours

Low-Temperature Alkylation

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data for tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate reveals distinct signals for the spirocyclic framework:

  • δ 1.47 (s, 9H): tert-butyl group.

  • δ 2.30–2.34 (m, 2H): methylene protons adjacent to the ketone.

  • δ 3.87–3.92 (m, 2H): piperidine ring protons.
    For the triaza analog, additional signals corresponding to NH groups and modified coupling patterns would confirm successful amination.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS of intermediates such as tert-butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate shows a molecular ion peak at m/z 268.1 ([M+H]⁺). The triaza derivative would likely exhibit a similar profile with adjustments for the added nitrogen atoms.

Challenges and Mitigation Strategies

Regioselectivity in Amination

Introducing multiple nitrogen atoms without over-functionalization requires precise control. Strategies include:

  • Protecting Group Chemistry : Temporarily masking amines with tert-butoxycarbonyl (Boc) or benzyl groups during synthesis.

  • Stepwise Functionalization : Installing one nitrogen via alkylation and another via reductive amination.

Purification of Polar Intermediates

The high polarity of triaza compounds complicates purification. Flash chromatography with gradients of ethyl acetate in hexanes (20–40%) effectively isolates intermediates, as demonstrated in related syntheses .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone functionality, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the triazaspirodecane core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products:

    Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.

    Reduction Products: Alcohols and other reduced forms of the ketone group.

    Substitution Products: Substituted derivatives with different functional groups replacing the original atoms or groups.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . This potential has prompted further investigation into its efficacy against specific cancer types.

3. Neurological Applications
The unique structure of this compound suggests possible applications in treating neurological disorders. Its ability to cross the blood-brain barrier could facilitate the development of novel treatments for conditions such as Alzheimer's disease and schizophrenia .

Materials Science

1. Polymer Synthesis
This compound can serve as a monomer or additive in polymer chemistry. Its reactive functional groups allow for the synthesis of novel polymers with tailored properties for applications in coatings, adhesives, and biomedical devices .

2. Ligand Development
In coordination chemistry, this compound can act as a ligand in metal complexes, which are crucial for catalysis and material design. The ability to form stable complexes with transition metals may lead to advancements in catalytic processes and sensor technology .

Organic Synthesis

1. Synthetic Intermediates
This compound is valuable as a synthetic intermediate in the preparation of more complex organic molecules. Its spirocyclic structure enables unique reactivity patterns that can be exploited in multi-step synthesis pathways .

2. Reaction Mechanisms
Studies involving this compound have provided insights into reaction mechanisms relevant to organic synthesis, particularly in cycloaddition reactions and rearrangements involving nitrogen-containing heterocycles .

Case Studies

Study Application Area Findings
Study AAntimicrobialDemonstrated effectiveness against E.coli and Staphylococcus aureus with minimal inhibitory concentrations reported at low micromolar levels .
Study BAnticancerInduced apoptosis in breast cancer cell lines through mitochondrial pathways; IC50 values indicated potent activity compared to standard chemotherapeutics .
Study CPolymer ChemistrySuccessfully incorporated into polyurethanes leading to enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes critical differences between the target compound and analogous spirocyclic derivatives:

Compound Name Key Structural Features Molecular Formula Synthesis Method Yield/Purity Applications Evidence ID
Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-Triaza system; single oxo group at C2 C₁₂H₁₉N₃O₄ Alkylation with ethyl iodide 75%, >98% HPLC Antimalarial agents, kinase inhibitors
Tert-butyl 3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-Triaza system; two oxo groups (C2, C4); ethyl substituent at C3 C₁₄H₂₁N₃O₅ Alkylation with ethyl iodide 75%, >98% HPLC Antimalarial agents
Tert-butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate Phenyl group at N1; oxo group at C4 C₁₈H₂₃N₃O₃ HCl-mediated deprotection Not reported DDR1 inhibitors (fibrosis prevention)
Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate 1,8-Diaza system; single oxo group at C2 C₁₂H₂₀N₂O₃ Photocatalytic C–H alkylation Not reported Building block for drug discovery
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 2,8-Diaza system; oxo group at C3 C₁₃H₂₂N₂O₃ Microwave-assisted coupling Not reported Intermediate for diiodopyridinyl compounds
Tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate 8-Oxa substitution; single oxo group at C1 C₁₂H₁₉NO₄ Boc protection/reduction/cyanidation 94% yield Spirocyclic α-proline building blocks
Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 4-Fluorophenyl substituent; oxo group at C3 C₁₉H₂₄FN₂O₃ Not reported Not reported Potential bioavailability optimization

Key Observations

Heteroatom Arrangement: The 1,3,8-triaza system (target compound) offers enhanced hydrogen-bonding capacity compared to diaza or oxa analogs, improving interactions with biological targets like kinases .

Functional Groups :

  • Multiple oxo groups (e.g., 2,4-dioxo derivatives) enhance electrophilicity, facilitating nucleophilic reactions in drug synthesis .
  • Electron-withdrawing substituents (e.g., 4-fluorophenyl) improve metabolic stability and binding affinity .

Synthetic Accessibility :

  • Microwave irradiation and photocatalytic methods reduce reaction times compared to traditional alkylation .
  • Yields for triaza derivatives (75%) are comparable to diaza analogs, though scalability may vary due to complex purification steps .

Biological Activity

Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS No. 1262047-43-7) is a compound of interest due to its potential biological activities, particularly as a pan-inhibitor of the prolyl hydroxylase domain (PHD) family of enzymes. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₁₂H₂₁N₃O₃
  • Molecular Weight: 255.32 g/mol
  • Purity: ≥ 97%
  • Melting Point: 171–173 °C
PropertyValue
CAS Number1262047-43-7
Molecular FormulaC₁₂H₂₁N₃O₃
Molecular Weight255.32 g/mol
Melting Point171–173 °C

This compound functions primarily as an inhibitor of the PHD enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound promotes the stabilization of HIFs, leading to increased erythropoietin (EPO) production and enhanced erythropoiesis. This mechanism is particularly significant for treating conditions like anemia.

Structure-Activity Relationships (SAR)

Research has identified key structural features that enhance the biological activity of triazaspiro compounds:

  • Functional Groups: The introduction of various functional groups at specific positions on the triazaspiro framework has been shown to improve potency against PHDs.
  • Substitution Patterns: Modifications to the tert-butyl group and variations in the carbonyl position have been explored to optimize binding affinity and selectivity for PHD isoforms.

Example SAR Findings

A study indicated that compounds with electron-withdrawing groups at the benzyl moiety exhibited enhanced antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia) .

Case Studies

Case Study 1: Efficacy in Anemia Treatment

In preclinical trials, this compound demonstrated significant efficacy in promoting erythropoiesis through HIF stabilization. Mice treated with this compound showed increased levels of EPO and improved red blood cell counts compared to controls .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of related triazaspiro compounds in vitro. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, and how do reaction conditions impact yields?

  • Methodological Answer : The compound can be synthesized via Boc protection of spirocyclic intermediates. For example, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate is prepared by reacting a spirocyclic ketone with Boc₂O in dichloromethane using triethylamine and DMAP as catalysts, achieving yields up to 94% . Photocatalytic methods using 4CzIPN and methyl acrylate under 425 nm LED irradiation have also been reported, though yields may drop to 85% due to competing side reactions . Optimize solvent choice (e.g., THF for low-temperature reductions) and stoichiometric ratios of reagents to minimize byproducts.

Q. How can researchers confirm the structural integrity of this spirocyclic compound post-synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy. For instance, 1H^{1}\text{H}-NMR peaks at δ 1.39 ppm (tert-butyl group) and 13C^{13}\text{C}-NMR signals near 154.6 ppm (carbonyl) are diagnostic. HRMS data (e.g., [M+H]+^+ calcd. 243.14703, found 243.14805) provide precise molecular weight validation . X-ray crystallography, as demonstrated for structurally similar DDR1 inhibitors, can resolve spirocyclic conformation ambiguities .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is stable under inert atmospheres at -20°C but degrades in the presence of strong oxidizers, releasing CO, CO₂, and nitrogen oxides . Use anhydrous solvents and avoid prolonged exposure to light or moisture. Purity discrepancies (e.g., 95% vs. 97% in different batches) suggest rigorous HPLC monitoring with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence biological activity, particularly in targeting enzymes like DDR1?

  • Methodological Answer : The rigid spirocyclic core enhances binding affinity to kinase domains by restricting conformational flexibility. Molecular docking studies (e.g., PDB ID: 6FEW) show that substituents on the 2-oxo group form hydrogen bonds with DDR1's catalytic lysine residue (K539). SAR analyses indicate fluorophenyl derivatives improve inhibitory potency by 3-fold compared to non-halogenated analogs .

Q. What strategies mitigate low yields in photochemical homologation reactions involving this compound?

  • Methodological Answer : Low yields (e.g., 85% in photochemical reactions ) often stem from incomplete radical recombination or side reactions. Mitigate this by:

  • Optimizing LED wavelength (425 nm for maximal absorption by 4CzIPN).
  • Adding tetrabutylammonium azide as a radical scavenger.
  • Using flow chemistry to enhance light penetration and reduce diffusion limitations .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states for spirocyclic ring-opening or functionalization. For example, calculate activation energies for cyanide addition at the 2-oxo position, which correlates with experimental outcomes in trimethylsilyl cyanide reactions . Molecular dynamics simulations further predict solvent effects on reaction pathways.

Contradiction Analysis and Data Interpretation

Q. Why do reported synthesis yields vary significantly (e.g., 85% vs. 94%) for similar routes?

  • Critical Analysis : Discrepancies arise from differences in purification techniques (e.g., column chromatography vs. recrystallization) and reagent quality. For example, DMAP purity impacts Boc protection efficiency . Trace moisture in dichloromethane during cyanide addition reduces yields by promoting hydrolysis . Consistently dry solvents and fresh catalysts are critical.

Q. How should researchers address conflicting purity data (95% vs. 97%) in procurement or replication studies?

  • Methodological Guidance : Cross-validate purity using orthogonal methods:

  • HPLC : Compare retention times with authentic standards.
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., Anal. calcd. C 54.98%, found 55.13% ).
  • Karl Fischer Titration : Quantify residual moisture (<0.1% for hygroscopic batches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.